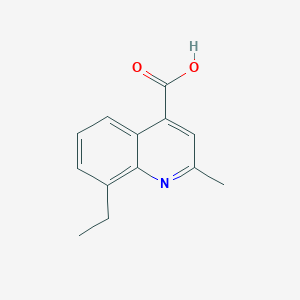

8-Ethyl-2-methylquinoline-4-carboxylic acid

Overview

Description

8-Ethyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The quinoline ring system forms the backbone of many significant compounds, including antimalarial drugs and organic light-emitting diodes .

Preparation Methods

The synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid typically involves the reaction of substituted anilines with aldehydes and pyruvic acid under various conditions. One common method is the Doebner–Von Miller reaction, which uses α,β-unsaturated aldehydes or ketones to obtain 2- and 4-substituted quinoline derivatives . Industrial production methods often employ catalysts such as molecular iodine in ethanol or nano ZnO under solvent-free conditions to enhance reaction efficiency and yield .

Chemical Reactions Analysis

8-Ethyl-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

Scientific Research Applications

8-Ethyl-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.

Industry: The compound is used in the production of organic light-emitting diodes and photovoltaic cells

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

8-Ethyl-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Quinine: An antimalarial agent with a similar quinoline scaffold.

Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.

Mefloquine: A quinoline derivative used in the treatment of malaria, known for its distinct pharmacological profile.

Each of these compounds shares the quinoline ring system but differs in their specific substitutions and resulting biological activities, highlighting the unique properties of this compound.

Biological Activity

8-Ethyl-2-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

This compound (C₁₃H₁₃NO₂) features a quinoline ring system with an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in microbial metabolism. Its quinoline structure allows it to intercalate with DNA, inhibiting replication in certain pathogens .

- Metal Ion Binding : It can form complexes with metal ions, which may enhance its antibacterial and anticancer activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives of this compound have shown superior effectiveness compared to established antibiotics like oxolinic acid. For example, in studies involving various bacterial strains, certain derivatives demonstrated inhibition zones comparable to or greater than those of standard treatments .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

Anticancer Activity

While more research is needed, preliminary studies suggest that this compound may possess anticancer properties. It has been shown to exhibit low toxicity in cell cultures at concentrations up to 200 µM, indicating potential for further development as an anticancer agent .

Anti-inflammatory Effects

There are indications that this compound may also have anti-inflammatory properties. However, these effects require further investigation to establish their clinical relevance.

Case Studies and Research Findings

- Antibacterial Activity Assessment : A study tested various derivatives of the compound against six pathogenic strains, revealing significant antibacterial effects particularly against Staphylococcus aureus. The most potent derivative had a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to the standard drug's MIC of 0.125 mg/mL .

- Synthesis and Evaluation : Another research effort focused on synthesizing novel derivatives using multi-step organic reactions. These derivatives were evaluated for their biological activity, confirming enhanced antibacterial properties over traditional antibiotics .

- Fluorescent Probe Applications : The compound has been utilized as a fluorescent probe in biochemical assays due to its ability to bind metal ions effectively, which can be leveraged for detecting specific biomolecules in complex mixtures .

Properties

IUPAC Name |

8-ethyl-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKCJGCFXQNMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364160 | |

| Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-72-4 | |

| Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.